Product packaging for (R)-2-Benzyl-1-methylpiperazine(Cat. No.:)

(R)-2-Benzyl-1-methylpiperazine

Cat. No.: B12816777
M. Wt: 190.28 g/mol
InChI Key: BYCJMYBUFIKCPP-GFCCVEGCSA-N
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Description

(R)-2-Benzyl-1-methylpiperazine is a chiral piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and a key chiral scaffold for the development of novel bioactive molecules. Piperazine-based structures are extensively investigated for their affinity at sigma receptors, particularly the sigma-1 receptor (σ1R), a promising therapeutic target for treating neuropathic pain and neurodegenerative pathologies . The stereochemistry of the molecule, defined by the (R)-configuration at the 2-position, is critical for its specific interactions with biological targets, influencing both binding affinity and selectivity . Researchers utilize this high-purity building block to create and study potential ligands that modulate sigma receptor activity, aiding in the exploration of new central nervous system (CNS) drug candidates . The compound's structure, featuring a benzyl group and a methyl substituent on the piperazine ring, aligns with established pharmacophore models for sigma receptor ligands, which often require two hydrophobic regions and a central basic nitrogen . This compound is supplied as a liquid and requires storage at 2-8°C . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B12816777 (R)-2-Benzyl-1-methylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(2R)-2-benzyl-1-methylpiperazine

InChI

InChI=1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1

InChI Key

BYCJMYBUFIKCPP-GFCCVEGCSA-N

Isomeric SMILES

CN1CCNC[C@H]1CC2=CC=CC=C2

Canonical SMILES

CN1CCNCC1CC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiomerically Pure R 2 Benzyl 1 Methylpiperazine

Enantioselective Synthesis Strategies: A Comprehensive Overview

The synthesis of enantiomerically pure (R)-2-Benzyl-1-methylpiperazine can be achieved through several strategic approaches, each with its distinct advantages. These include leveraging the natural chirality of existing molecules, employing sophisticated catalytic systems, and separating stereoisomers through classical and advanced techniques.

Chiral Pool Approaches and Their Application

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. This approach transfers the inherent chirality of the starting material to the final product, providing an efficient route to the desired stereoisomer.

One common strategy involves the use of α-amino acids. For instance, a synthesis can commence from a suitable N-protected amino acid, such as N-Boc-L-alanine. rsc.org The process typically involves the conversion of the amino acid into a diamine, which then undergoes cyclization to form the piperazine (B1678402) ring. rsc.org For example, N-t-Boc-L-alanine can be converted to its corresponding dibenzylamide, followed by partial deprotection and reduction to yield a chiral diamine with high enantiomeric excess (>98% ee). rsc.org This diamine can then be alkylated and cyclized to form a piperazin-2-one (B30754) intermediate, which is subsequently reduced to the desired piperazine scaffold. rsc.org

Another prominent chiral pool starting material is (R)-(−)-phenylglycinol. This auxiliary can be condensed with a protected glycine (B1666218) derivative to form an amide, which, after a series of transformations including reduction and diastereoselective methylation, yields a chiral 2-oxopiperazine intermediate. rsc.org Final reduction and deprotection steps afford the enantiopure piperazine. rsc.org Similarly, D-serine has been employed as an inexpensive and readily available starting material for the large-scale synthesis of related chiral piperazine-substituted amino acids. acs.org The synthesis involves converting D-serine into a key chiral triflate intermediate over five steps with high enantiomeric purity (>99% e.p.). acs.org

Asymmetric Catalytic Routes: Ligand-Directed Synthesis and Organocatalysis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral piperazines. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Palladium-catalyzed reactions are particularly prevalent. For instance, the asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can produce highly enantioenriched α-substituted piperazin-2-ones. nih.govcaltech.edu These intermediates can then be reduced to the corresponding chiral piperazines. The success of these reactions often hinges on the choice of the chiral ligand, such as derivatives of (S)-t-BuPHOX. nih.govcaltech.edu

Another strategy involves the intramolecular palladium-catalyzed hydroamination of an aminoalkene synthesized from a homochiral cyclic sulfamidate. rsc.org This method allows for a modular synthesis of trans-2,6-disubstituted piperazines with high diastereoselectivity. rsc.org Furthermore, catalytic asymmetric synthesis of diketopiperazines has been achieved via intramolecular Tsuji–Trost allylation of Ugi adducts, providing access to complex spiro-diketopiperazines with high enantioselectivity. acs.org While not directly producing the target compound, these methods showcase the power of asymmetric catalysis in constructing the core piperazine heterocycle.

Organocatalysis, which uses small organic molecules as catalysts, also presents a viable route. For example, proline-based dipeptides have been used as organocatalysts for asymmetric aldol (B89426) reactions to create chiral building blocks. nih.gov While direct application to this compound synthesis is less documented, the principles of organocatalysis are broadly applicable to the formation of chiral intermediates.

Diastereoselective Synthesis Followed by Resolution Techniques

This classical yet effective approach involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods like fractional crystallization.

For example, racemic 2-methylpiperazine (B152721) can be resolved efficiently through complex formation with a chiral host compound, such as (R)-(−)-1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol. researchgate.net The resulting diastereomeric complexes can be separated, and the desired enantiomer of the piperazine can be recovered. researchgate.net

Alternatively, a diastereoselective synthesis can be designed. This involves introducing a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, creating a diastereomeric excess. The major diastereomer is then isolated and the chiral auxiliary is removed to give the enantiomerically enriched product. For example, the diastereoselective methylation of a 2-oxopiperazine derived from (R)-(−)-phenylglycinol proceeds with high diastereomeric excess (>90% de). rsc.org

A more recent approach involves the diastereoselective nucleophilic addition of a trifluoromethyl source to a homochiral α-amino sulfinylimine, which can be used to generate stereochemically defined trifluoromethylated piperazines. rsc.org This highlights the principle of using a chiral auxiliary to control the formation of new stereocenters.

Synthesis of Chiral Precursors for the this compound Scaffold

A common precursor is a chiral 1,2-diamine. As mentioned, these can be synthesized from chiral pool sources like L-alanine. The synthesis of (2S, 6S)-2,6-dimethylpiperazine, for example, starts with the conversion of N-t-Boc-L-alanine to a dibenzylamide, followed by steps to form the diamine (+)-67, which is a key building block. rsc.org

Another critical class of precursors are chiral piperazin-2-ones. These heterocycles are direct precursors to piperazines via reduction of the amide carbonyl. Asymmetric synthesis of these piperazin-2-ones can be achieved through palladium-catalyzed allylic alkylation of piperazin-2-one enamides. nih.govcaltech.edu The choice of protecting groups on the nitrogen atoms is crucial for achieving high enantioselectivity. nih.govcaltech.edu For instance, a benzoyl group at N1 and a benzyl (B1604629) group at N4 have been identified as optimal for certain reactions. nih.govcaltech.edu

Chiral triflates are also valuable precursors. Starting from D-serine, a chiral triflate can be prepared in high yield and enantiomeric purity. acs.org This triflate can then undergo an SN2 displacement with a suitable nucleophile, such as N-methylpiperazine, to introduce the piperazine moiety with high stereocontrol. acs.org Similarly, chiral triflate esters derived from α-hydroxy acid esters can react with aminopiperidine derivatives to form substituted piperazines with high enantiomeric and diastereomeric purity. rsc.org

Optimization of Reaction Conditions for Enhanced Enantioselectivity and Yield

Achieving high enantioselectivity and yield is paramount in the synthesis of enantiopure compounds. This often requires meticulous optimization of various reaction parameters.

In palladium-catalyzed asymmetric reactions, the choice of ligand, solvent, and temperature are critical variables. For the decarboxylative allylic alkylation of piperazin-2-ones, a screening of different chiral ligands is often the first step. acs.org The concentration of the substrate can also have a significant impact on the stereochemical outcome. acs.org

The following table illustrates the optimization of a catalytic enantioselective piperazin-2-one decarboxylative allylic alkylation, showing how protecting groups and substituents affect yield and enantiomeric excess (ee).

EntryN1-Protecting Group (R1)N4-Protecting Group (R2)Yield (%)ee (%)
1Benzoyl (Bz)Benzyl (Bn)8590
2Benzoyl (Bz)4-Methoxybenzyl (PMB)7888
32-MethylbenzoylBenzyl (Bn)8285
44-MethoxybenzoylBenzyl (Bn)8892
5Carboxybenzyl (Cbz)Benzyl (Bn)9075

This table is a representative example based on findings in asymmetric catalysis of piperazin-2-ones. nih.govcaltech.edu

Similarly, in diastereoselective additions, the use of additives can dramatically alter the outcome. For example, in the synthesis of the drug Bedaquiline, which features a substituted quinoline (B57606) attached to a diamine, the addition of lithium bromide (LiBr) to the lithiation-addition sequence was found to reverse the diastereomeric ratio, significantly favoring the desired diastereomer and doubling its yield. nih.gov The choice of base is also crucial, with cyclic lithium amides in combination with LiBr providing the best results. nih.gov

Development of Novel Synthetic Pathways and Sustainable Methodologies for Enantiopure this compound

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly processes. These principles are being applied to the synthesis of chiral piperazines.

One major advancement is the adoption of continuous flow manufacturing. A large-scale synthesis of a related chiral piperazine-substituted amino acid was significantly improved by switching from a batch process to a continuous one for the key SN2 displacement step. acs.org This transition not only allowed for scaling up the reaction to an 80 kg scale but also improved the enantiomeric purity of the product to >99% e.p. acs.org

The development of "green" reaction conditions is another key area. This includes the use of more benign solvents, such as water or ionic liquids, and alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. dokumen.pub For example, the synthesis of imatinib, a piperazine-containing drug, has been explored using the surfactant TPGS-750-M in water, which serves as a greener alternative to traditional organic solvents. rsc.org

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, aligns with the principles of sustainable chemistry. mdpi.com Metal ions supported on a polymer resin, for instance, can catalyze reactions to form monosubstituted piperazines, simplifying purification and reducing waste. mdpi.com

Biocatalysis, using enzymes to perform stereoselective transformations, represents another frontier. While specific examples for this compound are not widely reported, the potential for enzymes to perform key steps, such as enantioselective reductions or acylations, is an active area of research for producing chiral amines and their derivatives.

Elucidation of Stereochemical Properties and Conformational Analysis of R 2 Benzyl 1 Methylpiperazine

Determination of Absolute Configuration: Methodological Approaches

The precise three-dimensional arrangement of atoms, or absolute configuration, at the chiral center of (R)-2-Benzyl-1-methylpiperazine is fundamental to its chemical identity and properties. Several advanced analytical techniques are employed to unambiguously establish this configuration.

Anomalous Dispersion X-ray Crystallography Studies

Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of chiral molecules. The technique of anomalous dispersion (also known as anomalous scattering) is particularly crucial for this purpose. numberanalytics.comwikipedia.org When X-rays with an energy near an absorption edge of an atom in the crystal are used, the scattering factor of that atom changes, leading to a phase shift. wikipedia.org This phenomenon, which breaks Friedel's law, results in measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). These differences allow for the unambiguous assignment of the absolute configuration.

While a specific crystallographic study for this compound is not prominently available in public literature, the methodology has been successfully applied to closely related, simpler analogs. For instance, the absolute structures of R-(−)-2-methylpiperazine and its dibromide salt have been definitively determined using this method. researchgate.netresearchgate.net In such studies, parameters like the Hooft or Flack parameter are refined; a value close to zero for a given enantiomeric model confirms its correctness. researchgate.net For a crystal of this compound, this method would provide definitive proof of the 'R' configuration at the C2 position.

Table 1: Representative Crystal Data for a Substituted Piperazine (B1678402) Derivative This table presents example data for a related piperazine compound to illustrate the outputs of a crystallographic study.

ParameterValue
Chemical FormulaC₅H₁₄N₂²⁺·2HC₂O₄⁻
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.649 (2)
b (Å)5.681 (3)
c (Å)27.230 (2)
β (°)104.05 (2)
Volume (ų)2348.4 (13)
Z8
Flack Parameter~0 (Hypothetical for R-isomer)
Data adapted from a study on 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate). researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. chemrxiv.orgrsc.org These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures differential absorption in the UV-visible range, corresponding to electronic transitions. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a molecule's absolute configuration. rsc.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption in the infrared range, corresponding to molecular vibrations. It is highly sensitive to the stereochemical environment of all atoms in the molecule. chemrxiv.orgnih.gov

The standard approach involves comparing the experimental VCD and ECD spectra with theoretical spectra generated through quantum chemical calculations (e.g., Density Functional Theory) for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. nih.gov While specific ECD/VCD spectra for this compound are not documented in surveyed literature, this combined approach would be a primary method for confirming its stereochemistry in the absence of a single crystal.

Table 2: Hypothetical ECD and VCD Data for this compound This table is illustrative of the data obtained from ECD/VCD experiments.

SpectroscopyWavelength/WavenumberSignal (Δε or Δε x 10⁻⁵)
ECD~215 nmPositive
ECD~260 nmNegative
VCD~2850 cm⁻¹ (C-H stretch)Positive
VCD~1100 cm⁻¹ (C-N stretch)Negative

Optical Rotation Dispersion (ORD) Investigations

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of light. libretexts.orgslideshare.net An ORD spectrum that passes through an absorption band of a chromophore in the molecule will show a characteristic peak and trough, a phenomenon known as the Cotton effect. libretexts.org

The sign of the Cotton effect (positive or negative) and the shape of the ORD curve are directly related to the stereochemistry of the environment around the chromophore. leidenuniv.nl For this compound, the phenyl group acts as a chromophore. By analyzing the Cotton effect associated with the π-π* transitions of this aromatic ring, one can correlate the observed ORD spectrum to the 'R' configuration at the adjacent chiral center. This is often done by applying empirical rules, such as the Octant Rule for ketones, or by comparison with structurally similar compounds of known configuration. slideshare.net

Conformational Preferences and Dynamics of the Piperazine Ring System

The six-membered piperazine ring is not planar and, like cyclohexane, exists in various non-planar conformations. The substituents on the ring heavily influence the preference for and the energy barrier between these conformations.

Experimental Probes of Conformational States (e.g., Dynamic Nuclear Magnetic Resonance)

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.netcore.ac.uk For this compound, two principal chair conformations are possible, differing in the axial or equatorial position of the large benzyl (B1604629) group at the C2 position. The methyl group at N1 also has conformational possibilities, but the benzyl group's steric bulk is the dominant factor.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key experimental technique for studying these conformational dynamics, particularly the ring inversion process (chair-chair interconversion). acs.orgnih.gov At low temperatures, this inversion is slow on the NMR timescale, and distinct signals for axial and equatorial protons can be observed. As the temperature is raised, the rate of inversion increases. At the coalescence temperature (Tc), the signals for the exchanging axial and equatorial protons broaden and merge into a single averaged signal. By analyzing the NMR lineshapes at different temperatures, the rate of exchange and the activation energy (ΔG‡) for the ring inversion can be calculated, providing quantitative insight into the conformational flexibility of the molecule.

Theoretical Modeling of Conformational Isomers and Energy Landscapes

Computational chemistry provides a powerful complement to experimental studies for understanding the conformational preferences of this compound. Using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), the potential energy surface of the molecule can be explored.

These calculations can determine the geometries and relative energies of various stable conformers (minima on the energy landscape), such as the two chair forms (with the benzyl group equatorial or axial) and higher-energy boat or twist-boat conformations. rsc.org Furthermore, the transition states connecting these conformers can be located, allowing for the calculation of the energy barriers for conformational changes, such as ring inversion. Theoretical modeling consistently predicts that for monosubstituted and disubstituted piperazines, the chair conformation with the larger substituent in the sterically less hindered equatorial position is the most stable, lowest-energy conformer. researchgate.net

Table 3: Theoretical Relative Energies for Conformers of this compound This table presents hypothetical, illustrative energy values based on general principles of conformational analysis.

ConformerBenzyl Group PositionRelative Energy (kcal/mol)Predicted Population (Room Temp)
Chair 1Equatorial0.00>99%
Chair 2Axial~3-5<1%
Twist-Boat->5<<1%

Advanced Analytical Techniques for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of stereochemistry, ensuring the desired therapeutic efficacy and safety of a chiral compound. For this compound, a compound with a single stereocenter, advanced analytical techniques are employed to accurately quantify the proportion of the (R)-enantiomer relative to its (S)-enantiomer counterpart. These methods are based on creating a chiral environment that allows for the differentiation of the two enantiomers, which are otherwise indistinguishable in an achiral setting.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is a cornerstone for the enantiomeric separation and purity assessment of chiral compounds. The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used direct method for enantiomeric separation. The selection of the CSP and the mobile phase is crucial for achieving successful resolution. For basic amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often the first choice. These are commercially available under trade names such as Chiralcel® and Chiralpak®.

The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a sufficiently different energetic landscape for the two enantiomers as they pass through the column. csfarmacie.czchromatographyonline.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. For basic compounds, a small amount of an amine modifier (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape and reduce tailing by blocking residual silanol (B1196071) groups on the stationary phase. chromatographyonline.com

In a study on the asymmetric Michael addition of aldehydes catalyzed by chiral piperazines like (2S,5S)-2,5-dibenzylpiperazine, a structurally related compound, the enantiomeric excess of the products was successfully determined using a Chiralpak AD-H column with a hexane/isopropanol mobile phase. unl.pt This demonstrates the utility of this class of CSP for piperazine derivatives.

Table 1: Illustrative Chiral HPLC Method Parameters for Piperazine Derivatives

ParameterTypical Condition
Column (CSP)Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative)
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10, v/v) + 0.1% Diethylamine (DEA)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
TemperatureAmbient (e.g., 25 °C)

Chiral Gas Chromatography (GC) is another powerful technique for enantioseparation, particularly for volatile and thermally stable compounds. For non-volatile amines like 2-benzyl-1-methylpiperazine, derivatization is often a necessary prerequisite. This involves reacting the amine with a reagent, such as trifluoroacetic anhydride (B1165640) (TFAA), to produce a more volatile and less polar derivative. nih.gov This derivatization can also enhance chiral recognition on the CSP. nih.gov

A common and highly effective class of CSPs for the GC separation of chiral amines are cyclodextrin (B1172386) derivatives, such as Chiraldex® G-TA (trifluoroacetylated gamma-cyclodextrin). nih.gov The derivatized enantiomers interact differently with the chiral cavities of the cyclodextrin, leading to separation. The choice of carrier gas (e.g., helium or hydrogen) and the temperature program of the GC oven are critical parameters that are optimized to achieve baseline resolution of the enantiomeric peaks. gcms.cz Research has shown that for many chiral amines and alcohols, derivatization followed by GC analysis on a Chiraldex G-TA column is a highly effective method for determining enantiomeric purity. nih.gov

Table 2: Illustrative Chiral GC Method Parameters for Derivatized Chiral Amines

ParameterTypical Condition
Derivatization ReagentTrifluoroacetic Anhydride (TFAA)
Column (CSP)Chiraldex® G-TA
Carrier GasHelium
Oven TemperatureIsothermal (e.g., 120 °C) or Temperature Program
Injector Temperature250 °C
DetectorFlame Ionization Detector (FID)

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy using Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and in a chiral environment, it can be used to determine enantiomeric purity. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers (covalently or non-covalently), which have distinct NMR spectra. acs.orgnih.gov

The use of Chiral Solvating Agents (CSAs) , which includes Chiral Lanthanide Shift Reagents (LSRs) , is a direct and non-destructive method for enantiomeric excess (ee) determination. researchgate.net CSAs are optically pure compounds that form transient, rapidly-equilibrating diastereomeric complexes with the enantiomers of the analyte. bath.ac.uk This association leads to a chemical shift non-equivalence (Δδ), where corresponding protons in the (R) and (S) enantiomers resonate at slightly different frequencies, resulting in a splitting of the NMR signals. The relative areas of the separated signals can then be integrated to determine the enantiomeric ratio.

For piperazine derivatives, macrocyclic compounds like (18-Crown-6)-2,3,11,12-tetracarboxylic acid have proven effective as CSAs. acs.orgbates.edu The amine functionality of the piperazine interacts with the crown ether, forming diastereomeric complexes that can be distinguished by ¹H NMR.

Chiral Lanthanide Shift Reagents , such as complexes of Europium(III) or Samarium(III) with chiral ligands, are paramagnetic CSAs that induce large chemical shift changes in the analyte's NMR spectrum. oup.com The magnitude of the shift is dependent on the proximity of the nucleus to the paramagnetic metal center. In the diastereomeric complexes formed with the enantiomers, the average position of the lanthanide ion relative to the analyte's protons is different, leading to resolved signals. While highly effective, LSRs can sometimes cause significant line broadening of the NMR signals, which can be a drawback, especially in high-field NMR instruments. researchgate.nettcichemicals.com

A more recent development involves the use of ¹⁹F NMR in conjunction with fluorinated chiral probes. nih.govacs.org This technique offers high sensitivity and a wide chemical shift range, often leading to sharp, well-resolved signals for the diastereomeric complexes, making it a powerful tool for the enantiodifferentiation of N-heterocycles. nih.govacs.org

Table 3: Principles of Enantiomeric Purity Assessment by Chiral NMR

TechniquePrincipleAdvantagesConsiderations
Chiral Solvating Agents (CSAs)Forms transient diastereomeric complexes, causing chemical shift splitting (Δδ).Non-destructive, simple sample preparation.Requires a suitable CSA; shift difference may be small.
Chiral Lanthanide Shift Reagents (LSRs)Paramagnetic CSA that induces large chemical shifts.Large signal separation.Can cause significant line broadening.
¹⁹F NMR with Chiral ProbesUses a fluorinated CSA to induce ¹⁹F chemical shift differences.High sensitivity, large chemical shift range, sharp signals.Requires a fluorinated probe.

Structural Modification and Rational Design of Novel Derivatives of R 2 Benzyl 1 Methylpiperazine

Design Principles for Piperazine (B1678402) Scaffold Derivatization

The design of novel derivatives based on the piperazine scaffold is guided by several key principles aimed at optimizing a molecule's interaction with biological targets and improving its drug-like properties. The piperazine moiety is frequently employed due to its significant impact on a compound's solubility, basicity, chemical reactivity, and conformational characteristics. researchgate.net

One of the primary reasons for incorporating a piperazine ring is to enhance aqueous solubility. nih.gov The two nitrogen atoms can be protonated at physiological pH, creating an ionizable group that improves solubility and facilitates formulation. nih.govresearchgate.net This basicity is a critical feature, as the tertiary amines of the piperazine ring can form essential cation-π and π-π interactions with the active sites of biological targets. researchgate.net

The piperazine scaffold also serves as a versatile and flexible linker, connecting different pharmacophoric elements within a drug molecule. researchgate.net Its chair-like conformation provides a three-dimensional structure that can be exploited to orient substituents in precise spatial arrangements for optimal target engagement. researchgate.net Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules. researchgate.net This flexibility allows medicinal chemists to systematically explore the chemical space around a lead compound. The commercial availability of a wide variety of pre-substituted piperazines further simplifies the synthesis of diverse compound libraries. nih.gov

Synthetic Strategies for N-Substitution and Ring Functionalization

The chemical versatility of the piperazine ring allows for extensive derivatization at both the nitrogen and carbon atoms. Strategies for these modifications vary in complexity and are chosen based on the desired final structure.

N-Substitution: Modification at the nitrogen atoms is the most common approach due to the high reactivity of the secondary amine. Key strategies include:

N-Alkylation: This is typically achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. nih.gov Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another widely used method. nih.gov

N-Arylation: The formation of a bond between a piperazine nitrogen and an aromatic ring is crucial for many biologically active compounds. nih.gov Common methods include palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) readily forms amides, providing another avenue for structural diversification.

Ring (Carbon) Functionalization: Direct functionalization of the carbon atoms of the piperazine ring is significantly more challenging than N-substitution but offers access to greater structural diversity and complexity. researchgate.netbeilstein-journals.org Traditional methods often rely on the de novo construction of the piperazine ring from linear precursors already bearing the desired carbon substituents. beilstein-journals.org However, this approach can be lengthy and is limited by the availability of starting materials. beilstein-journals.org

More advanced and direct strategies have been developed to overcome these limitations:

Asymmetric Lithiation-Trapping: This method allows for the direct functionalization of the α-carbon of an N-Boc protected piperazine. york.ac.ukacs.org Using a chiral ligand, it is possible to achieve high stereoselectivity, providing enantiopure α-substituted piperazines. york.ac.ukacs.org

Transition-Metal-Catalyzed C-H Functionalization: This represents a powerful and modern approach to selectively introduce substituents onto the piperazine ring by directly activating C-H bonds. beilstein-journals.org

Ring-Opening Reactions: The cleavage of the C-N bond in strained systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) with various nucleophiles provides a direct route to substituted piperazine scaffolds. researchgate.netnih.gov

Multi-component Reactions: One-pot procedures involving three or more reactants can generate complex piperazine derivatives efficiently, avoiding lengthy synthetic sequences. nih.gov

Exploration of Benzyl (B1604629) Moiety Modifications: Influence on Molecular Topology

The benzyl group at the C-2 position of (R)-2-Benzyl-1-methylpiperazine is a critical pharmacophoric element whose modification can profoundly influence the molecule's topology and, consequently, its biological activity. The N-benzyl moiety is a common structural motif in drug discovery, valued for its ability to engage in cation-π and π-π interactions with target proteins. researchgate.net

Modifying the aromatic ring of the benzyl group is a common strategy to fine-tune a compound's properties. For instance, introducing substituents can alter the electronic nature and lipophilicity of the moiety. In the development of P2X₇ antagonists, structure-activity relationship (SAR) studies showed that substitutions on the benzyl group were critical for potency. bohrium.com Incorporating a pyridine (B92270) ring into the benzylic moiety was found to be a successful strategy to balance potency with desirable physicochemical properties. bohrium.com

The position and nature of substituents on the benzyl ring can also control the three-dimensional presentation of other parts of the molecule. This topological influence is crucial for orienting key binding elements correctly within a receptor's active site. For example, in a series of γ-secretase inhibitors, the geometry controlled by a fluorobenzyl substituent was key to presenting a heteroatom for binding to a catalytic metal ion. nih.gov Similarly, designing analogues of anti-inflammatory agents involved considering the benzyl group as part of a three-point pharmacophore, where its position was essential for activity. tandfonline.com Hybridization approaches in drug design often exploit the benzyl group on a core scaffold, where modifications to its substitution pattern can lead to significant improvements in potency against targets like cancer cell lines. mdpi.com

Synthesis of Analogues with Varied Substitution Patterns

The synthesis of piperazine analogues with diverse substitution patterns is essential for exploring structure-activity relationships. This often involves multi-step sequences that build complexity systematically. For example, novel purine (B94841) ribonucleoside analogues containing a 4-substituted piperazine were synthesized and evaluated for cytotoxicity. acs.org The N⁶-(4-Trifluoromethylphenyl)piperazine analogue, in particular, demonstrated the best antitumor activity. acs.org

Another approach involves the one-pot, three-component synthesis of highly substituted piperazines from N-activated aziridines, anilines, and propargyl carbonates, which yields products with excellent stereoselectivity. acs.org A general strategy for creating piperazines with substituents at both carbon and nitrogen atoms involves a double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective reductive cyclization. researchgate.net

The following table illustrates examples of synthetic strategies used to generate piperazine analogues with varied substitution patterns.

Analogue TypeSynthetic StrategyKey Reagents/StepsReference
N-Aryl PiperazinesBuchwald-Hartwig CouplingAromatic halide, piperazine, Pd catalyst, base nih.gov
N-Alkyl PiperazinesReductive AminationPiperazine, aldehyde/ketone, sodium triacetoxyborohydride nih.gov
α-Carbon Substituted PiperazinesAsymmetric Lithiation-TrappingN-Boc piperazine, s-BuLi/(-)-sparteine, electrophile york.ac.ukacs.org
Highly Substituted PiperazinesOne-Pot Three-Component ReactionN-activated aziridine, aniline, propargyl carbonate, Pd catalyst acs.org
Dithiocarbamate-PiperazinesRe-engineered Multicomponent ReactionSecondary amine, carbon disulfide, quaternized DABCO derivative nih.gov

Challenges and Opportunities in the Synthesis of Complex Derivatives

The synthesis of complex piperazine derivatives, while offering access to novel chemical matter, is fraught with challenges. A significant hurdle is the lack of efficient and reliable methods to access carbon-substituted piperazines in a regioselective and stereoselective manner. beilstein-journals.org Traditional de novo constructions of the piperazine ring are often lengthy, inflexible, and dependent on the availability of suitably substituted starting materials. beilstein-journals.org Direct functionalization of the piperazine C-H bonds is an attractive alternative, but applying methods successful for other nitrogen heterocycles to piperazines has proven difficult. beilstein-journals.org

Another challenge lies in achieving stereospecific synthesis. For instance, in asymmetric lithiation-trapping reactions, the yield and enantioselectivity can be unexpectedly influenced by the choice of electrophile and the nature of the substituent on the distal nitrogen atom. york.ac.ukacs.org Ring-fragmentation can also occur as an undesirable side reaction. york.ac.ukacs.org

Despite these difficulties, significant opportunities exist for innovation. The development of novel synthetic methodologies is a key area of focus. Advances in transition-metal catalysis, photoredox catalysis, and multicomponent reactions are paving the way for more direct and efficient routes to complex piperazine derivatives. beilstein-journals.orgnih.gov For example, a palladium-catalyzed asymmetric cascade transformation of 4-alken-2-ynyl carbonates has been developed to construct complex frameworks. acs.org These modern synthetic tools provide the opportunity to move beyond simple N-substituted piperazines and explore the vast, untapped chemical space of C-substituted and highly functionalized analogues, which hold great promise for the discovery of future therapeutic agents. beilstein-journals.org

Computational and Theoretical Investigations of R 2 Benzyl 1 Methylpiperazine and Its Derivatives

Quantum Chemical Calculations: Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic structure, stability, and reactivity of molecules. These calculations are fundamental to understanding the behavior of (R)-2-benzyl-1-methylpiperazine at a molecular level.

Density Functional Theory (DFT) has become a standard method for investigating the molecular properties of organic compounds. For derivatives of piperazine (B1678402), DFT calculations are routinely used to optimize molecular geometry and to calculate various electronic properties. ijcce.ac.irjddtonline.info Studies on similar piperazine derivatives often employ the B3LYP functional with a 6-31G(d,p) or higher basis set to achieve a balance between computational cost and accuracy. jddtonline.infosphinxsai.com

The optimized geometry of this compound would reveal key bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. From the optimized structure, frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial descriptors of chemical reactivity and kinetic stability. jddtonline.infoworldscientific.com A smaller energy gap generally implies higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity and are used to compare the reactivity of different derivatives. nih.gov For instance, in a series of aryl sulfonyl piperazine derivatives, these descriptors were used to identify the most reactive compound. jddtonline.info

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

ParameterValue
HOMO Energy (eV)-5.8
LUMO Energy (eV)-0.2
HOMO-LUMO Gap (eV)5.6
Electronegativity (χ) (eV)3.0
Chemical Hardness (η) (eV)2.8
Global Softness (S) (eV⁻¹)0.357

This table presents hypothetical data based on typical values for similar piperazine derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, associated with lone pairs of electrons and nucleophilic sites, while blue regions indicate positive electrostatic potential, associated with acidic protons and electrophilic sites.

For this compound, the MEP surface would likely show the most negative potential (red) around the nitrogen atoms of the piperazine ring, particularly the unmethylated nitrogen, indicating their susceptibility to electrophilic attack. The hydrogen atoms, especially those on the protonated nitrogen in a salt form, would exhibit a positive potential (blue). jddtonline.infomuni.cz This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and interactions with biological receptors. muni.cz

Molecular Dynamics Simulations: Conformational Sampling and Solvent Interactions

While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, considering their conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. The piperazine ring can adopt different chair and boat conformations, and the orientation of the benzyl (B1604629) and methyl groups can vary. Understanding the preferred conformations is essential, as the biological activity of a molecule is often linked to a specific three-dimensional arrangement.

MD simulations also provide a detailed picture of how the molecule interacts with solvent molecules. By simulating the molecule in a box of water or another solvent, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This information is critical for understanding the solubility and transport properties of the molecule. Studies on similar heterocyclic compounds have successfully used MD simulations to analyze their dynamic behavior and interactions. nih.govsemanticscholar.org

In Silico Prediction of Chiral Recognition Mechanisms and Stereoselective Interactions

A key aspect of the chemistry of this compound is its chirality. Computational methods are particularly useful for studying chiral recognition, which is the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound. This is of paramount importance in drug development and asymmetric synthesis.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. nih.govmdpi.com For this compound, docking studies could be performed to investigate its interaction with a chiral stationary phase in chromatography or with the active site of a chiral enzyme. By comparing the docking scores and binding poses of the (R)- and (S)-enantiomers, one can predict which enantiomer will bind more strongly and thus rationalize the observed stereoselectivity. unime.it

These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that are responsible for the differential binding of the enantiomers. Such insights are crucial for the design of new chiral selectors and catalysts.

Theoretical Elucidation of Reaction Mechanisms Pertaining to Synthetic Transformations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, providing a detailed understanding of the transformation pathways, transition states, and reaction kinetics. mdpi.com For the synthesis of this compound and its derivatives, theoretical calculations can be employed to study the feasibility of different synthetic routes and to optimize reaction conditions.

Furthermore, computational methods can aid in the design of catalysts for the asymmetric synthesis of this compound, for instance, by modeling the interaction of the substrate with a chiral catalyst to predict the stereochemical outcome of the reaction.

Role of R 2 Benzyl 1 Methylpiperazine in Asymmetric Catalysis and Chiral Auxiliary Applications

Development of (R)-2-Benzyl-1-methylpiperazine as a Chiral Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a cornerstone of this field, acting as Lewis or Brønsted bases to activate substrates and control the stereochemical outcome of reactions.

A comprehensive search of the current scientific literature does not yield specific examples of this compound being developed or utilized as a chiral organocatalyst. Research in the area of chiral piperazine-based organocatalysis has often focused on derivatives with different substitution patterns or related structural motifs. For instance, cinchona alkaloids, which contain a related quinuclidine (B89598) core, are widely used as organocatalysts for a variety of asymmetric transformations. The potential for this compound to act as an organocatalyst would stem from the basicity of its nitrogen atoms and the steric environment created by the benzyl (B1604629) and methyl substituents. However, dedicated studies to explore this potential have not been reported.

Applications as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The formation of complexes between chiral organic molecules and metal centers is a foundational strategy in asymmetric catalysis. The chiral ligand imparts its stereochemical information to the catalytically active metal, thereby directing the enantioselectivity of the reaction.

There is currently a lack of published research demonstrating the application of this compound as a chiral ligand in metal-catalyzed asymmetric reactions. The development of chiral ligands often involves the incorporation of specific coordinating groups and structural features designed to create a well-defined chiral pocket around the metal center. While this compound possesses two nitrogen atoms capable of coordinating to a metal, its efficacy as a chiral ligand would need to be experimentally determined. For comparison, other chiral piperazine (B1678402) derivatives have been incorporated into more complex ligand scaffolds, such as those used in the formation of metal-organic frameworks (MOFs) for heterogeneous asymmetric catalysis. However, the standalone use of this compound as a ligand is not described.

Exploration of this compound as a Chiral Auxiliary in Stoichiometric Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.

No studies have been found that specifically explore the use of this compound as a chiral auxiliary. The effectiveness of a chiral auxiliary relies on its ability to be easily attached to and removed from the substrate and to exert a strong stereochemical influence on the reaction. While structurally related compounds like (S)-1-benzyl-6-methylpiperazine-2,5-dione have been investigated as chiral solvating agents for determining enantiomeric purity by NMR, this does not constitute a direct application as a chiral auxiliary in synthesis. The potential for this compound to function as a chiral auxiliary remains an area for future investigation.

Mechanistic Investigations of Chiral Induction and Enantioselectivity in Catalytic Systems

Understanding the mechanism by which a chiral catalyst or auxiliary induces enantioselectivity is crucial for the rational design and optimization of asymmetric transformations. Such studies often involve a combination of experimental techniques (e.g., kinetics, spectroscopy) and computational modeling.

Given the absence of reported applications of this compound in the catalytic roles mentioned above, there are consequently no mechanistic investigations into its mode of chiral induction. Mechanistic studies are contingent on the observation of a compound's catalytic activity and stereoselectivity in a specific reaction. Should this compound be found to be an effective organocatalyst, chiral ligand, or auxiliary in the future, subsequent research would be required to elucidate the transition state geometries and non-covalent interactions responsible for the transfer of chirality.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-2-Benzyl-1-methylpiperazine in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, while two-dimensional (2D) techniques confirm connectivity and spatial relationships.

Detailed analysis of related structures, such as 1-benzyl-substituted piperazines and other methylpiperazine derivatives, allows for the prediction of the spectral features of this compound. google.comdntb.gov.uaresearchgate.net The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of δ 7.20-7.40 ppm. google.com The protons on the piperazine (B1678402) ring would appear as a series of complex multiplets in the aliphatic region, while the N-methyl group would present as a sharp singlet. mdpi.comchemicalbook.com

The ¹³C NMR spectrum complements the proton data, with aromatic carbons resonating around δ 126-138 ppm and aliphatic carbons of the piperazine ring appearing further upfield. derpharmachemica.communi.cz The N-methyl carbon signal is also a key identifier. mdpi.com

Advanced 2D NMR experiments are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, connecting adjacent protons within the piperazine ring and the benzyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying the connectivity between the benzyl group, the N-methyl group, and the piperazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, which can help determine the preferred conformation of the piperazine ring (e.g., chair conformation) and the spatial orientation of the benzyl group relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on analogous compounds.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Reference Analogues
Aromatic Protons (C₆H₅)7.20 - 7.40 (m)126.0 - 138.0 google.communi.cz
Benzyl CH₂~3.50 (q)~69.0 google.communi.cz
Piperazine Ring Protons1.90 - 3.20 (m)38.0 - 60.0 google.communi.cz
N-Methyl Protons (N-CH₃)~2.30 (s)~46.0 mdpi.communi.cz

Advanced Mass Spectrometry (MS) Techniques for Derivatization and Reaction Pathway Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and providing clues about its structure. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern.

For benzylpiperazine derivatives, the most characteristic fragmentation is the cleavage of the benzylic C-C bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. europa.eu This is typically the base peak in the spectrum. The molecular ion peak (M⁺) would be observed at m/z 190, corresponding to the molecular formula C₁₂H₁₈N₂. Other fragments would arise from the cleavage of the piperazine ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments, which serves as definitive proof of the chemical formula. ingentaconnect.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze complex mixtures and confirm the presence of the compound. researchgate.net

Table 2: Predicted key mass fragments for this compound in EI-MS.
m/zProposed FragmentSignificanceReference Analogues
190[C₁₂H₁₈N₂]⁺Molecular Ion (M⁺) nih.gov
175[M - CH₃]⁺Loss of methyl group google.com
99[M - C₇H₇]⁺Loss of benzyl group google.com
91[C₇H₇]⁺Tropylium ion (Base Peak) google.comeuropa.eu

Vibrational Spectroscopy (Raman, Fourier-Transform Infrared) for Conformational and Interaction Studies

The FT-IR and Raman spectra of this compound would be rich with information.

C-H Stretching: Aromatic C-H stretching vibrations of the benzyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring and methyl group appear in the 2800-3000 cm⁻¹ region. muni.czresearchgate.net

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ range. muni.cz

N-C Stretching: Vibrations associated with the N-C bonds of the piperazine ring are found in the fingerprint region (1000-1300 cm⁻¹). kahedu.edu.in

Ring Vibrations: The piperazine ring itself has characteristic breathing and deformation modes.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign these vibrational modes accurately. dntb.gov.uaresearchgate.netresearchgate.net By comparing experimental spectra to calculated spectra of different possible conformers (e.g., chair with equatorial or axial benzyl group), the most stable conformation in the solid state or solution can be inferred.

Table 3: Predicted characteristic vibrational frequencies (cm⁻¹) for this compound.
Frequency Range (cm⁻¹)Vibrational Mode AssignmentReference Analogues
3100 - 3000Aromatic C-H Stretch researchgate.netmuni.cz
3000 - 2800Aliphatic C-H Stretch (Piperazine, CH₂, CH₃) muni.czresearchgate.net
1600 - 1450Aromatic C=C Ring Stretch researchgate.netmuni.cz
1470 - 1430CH₂ Scissoring researchgate.net
1300 - 1000C-N Stretch kahedu.edu.in
770 - 730Aromatic C-H Out-of-Plane Bend (Monosubstituted) researchgate.net

Single-Crystal X-ray Diffraction for Precise Structural Determination and Intermolecular Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like this compound, SC-XRD can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and, crucially, its absolute configuration.

Analysis of the closely related salt, 1-benzyl-1-methyl-piperazine-1,4-diium dichloride monohydrate, reveals that the piperazine ring adopts a stable chair conformation. muni.cz It is expected that this compound would also exhibit this conformation. The SC-XRD analysis would determine the precise positions of the benzyl and methyl substituents, including whether they are in axial or equatorial positions.

A key aspect of the analysis for this compound would be the determination of the absolute configuration at the C2 chiral center. For molecules containing only light atoms (C, H, N), this is achieved by carefully measuring the anomalous dispersion effects, often using Cu Kα radiation, and calculating parameters such as the Flack or Hooft parameter. researchgate.netresearchgate.net A successful determination confirms the (R) or (S) nature of the enantiomer. Furthermore, the crystal structure reveals how molecules pack in the solid state, detailing any intermolecular interactions such as hydrogen bonds or van der Waals forces that govern the crystal lattice. muni.cz

Table 4: Representative crystallographic data based on the analogous compound 1-benzyl-1-methyl-piperazine-1,4-diium dichloride monohydrate.
ParameterExpected Value/SystemSignificanceReference Analogue
Crystal SystemMonoclinicDefines the unit cell geometry muni.cz
Space GroupP2₁/nDescribes the symmetry elements within the crystal muni.cz
Piperazine ConformationChairConfirms the lowest energy ring conformation muni.cz
Absolute Structure Parameter (Flack/Hooft)Value close to 0Confirms the correct (R) absolute configuration researchgate.netresearchgate.net

Emerging Research Frontiers and Future Prospects for R 2 Benzyl 1 Methylpiperazine in Chemical Sciences

Integration with Continuous Flow Chemistry for Scalable Enantioselective Synthesis

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. acs.org Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs), offering enhanced safety, efficiency, and scalability. nih.govmdpi.com This technology is particularly advantageous for enantioselective synthesis, where precise control over reaction parameters can significantly improve stereoselectivity and yield. nih.govunimi.it

While specific literature on the continuous flow synthesis of (R)-2-Benzyl-1-methylpiperazine is still developing, the extensive research on related chiral amines and piperazine (B1678402) derivatives provides a strong blueprint for its future production. acs.orgresearchgate.net For instance, a stereoselective electrochemical method has been successfully developed for synthesizing enantiopure tetrasubstituted piperazines under both batch and continuous flow conditions, with the flow process demonstrating significantly higher productivity. unimi.it In one case, a 150-fold reduction in reaction time was achieved, leading to a 6.2 times higher productivity rate. unimi.it Similarly, Ru-catalyzed asymmetric reductive amination to produce key chiral amine intermediates has been effectively scaled up using continuous-flow reactors, eliminating the need for chromatographic purification. acs.org

The synthesis of the core (R)-2-methylpiperazine structure, a direct precursor, has been established through multi-step batch processes starting from inexpensive chiral materials like D-alanine. tandfonline.comresearchgate.net Adapting such multi-step syntheses into a telescoped continuous flow process, potentially integrating heterogeneous catalysts, represents a significant frontier. nih.gov Continuous flow systems allow for the safe handling of reactive intermediates and precise temperature and mixing control, which would be crucial for the N-benzylation and N-methylation steps to yield the final product with high purity and enantiomeric excess. The application of these established flow chemistry principles is a promising avenue for the industrial-scale, cost-effective production of this compound. acs.orgacs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Piperazines

Feature Batch Synthesis Continuous Flow Synthesis Potential Advantage of Flow
Scalability Often challenging, requires larger reactors Readily scalable by extending operation time Higher throughput without re-optimization
Safety Handling of unstable intermediates can be risky Small reactor volumes enhance heat transfer and safety Improved safety profile, especially for exothermic reactions
Reaction Time Can be lengthy (e.g., hours to days) tandfonline.com Significantly reduced (e.g., minutes) unimi.itacs.org Increased productivity and efficiency
Purity Often requires column chromatography Can yield high-purity products directly acs.org Reduced downstream processing costs
Control Less precise control over temperature and mixing Precise control over reaction parameters Higher selectivity and reproducibility

Development of Chiral Sensors and Advanced Materials Incorporating this compound Scaffolds

The unique three-dimensional structure of chiral molecules like this compound makes them ideal candidates for the development of advanced materials and chiral sensors. bohrium.comnews-medical.net Chiral sensing is critical in pharmacology, where the different enantiomers of a drug can have vastly different biological effects. news-medical.netacs.org

Research into closely related chiral piperazine derivatives has demonstrated their significant potential. For example, (S)-1-benzyl-6-methylpiperazine-2,5-dione, a diketopiperazine analog, has been successfully used as a chiral solvating agent for nuclear magnetic resonance (NMR) spectroscopy. researchgate.net It forms diastereomeric hydrogen-bonded associations, allowing for the differentiation and quantification of enantiomers in a racemic mixture. researchgate.net This principle of chiral recognition could be directly applicable to this compound for creating novel NMR-based or optical sensors.

In the realm of advanced materials, the incorporation of chiral organic cations into inorganic frameworks is a burgeoning field. Recently, two novel chiral lead-free perovskites, [(R)-2-methylpiperazine][BiI5] and [(S)-2-methylpiperazine][BiI5], were synthesized. bohrium.com These materials exhibit a one-dimensional perovskite structure and possess notable photoelectric properties, including narrow band gaps and long carrier lifetimes, making them promising for applications in next-generation solar cells and chiral-optical devices. bohrium.com The this compound scaffold, with its additional functional groups, could be used to construct more complex and potentially more functional hybrid organic-inorganic materials.

Furthermore, piperazine derivatives are known to be versatile components in materials science, finding use as corrosion inhibitors and as building blocks for functional polymers. chemicalbook.com The chiral nature of this compound could be exploited to create chiral polymer drug delivery systems or materials with unique chiroptical properties. acs.org

Table 2: Applications of Chiral Piperazine Scaffolds in Advanced Materials

Scaffold Application Area Function Reference
(R)-2-methylpiperazine Chiral Perovskites Forms 1D hybrid material with photoelectric response bohrium.com
(S)-1-benzyl-6-methylpiperazine-2,5-dione Chiral Sensing (NMR) Acts as a chiral solvating agent for enantiomer differentiation researchgate.net
General Piperazines Functional Polymers Building blocks for drug delivery systems acs.org
General Piperazines Corrosion Inhibition Protects metals from degradation in harsh environments chemicalbook.com

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, is a key area for future research. The self-assembly of small, chiral molecules into larger, ordered structures is a powerful bottom-up approach to creating functional nanomaterials. mdpi.com Cyclic dipeptides (CDPs), or diketopiperazines, which share the core six-membered ring structure with this compound, are well-known for their ability to form self-assembling gels and other supramolecular structures. mdpi.com

These self-assembly processes are driven by specific intermolecular interactions, such as hydrogen bonding between the amide groups of the piperazine ring. mdpi.com The chirality of the building blocks can be transferred to the macroscopic level, creating chiral superstructures. Studies on diketopiperazine analogs like (S)-1-benzyl-6-methylpiperazine-2,5-dione have revealed concentration-dependent dimerization and self-discrimination phenomena, which are fundamental aspects of supramolecular chirality. researchgate.net

Furthermore, chiral diketopiperazines have been shown to act as supramolecular catalysts at interfaces, templating the arrangement of reactants to facilitate efficient and enantioselective reactions. researchgate.net The this compound molecule, with its defined stereocenter, benzyl (B1604629) group capable of π-π stacking, and two nitrogen atoms available for hydrogen bonding, possesses all the necessary features to participate in complex supramolecular assembly. Future research could explore its ability to form chiral gels, liquid crystals, or act as a template in asymmetric synthesis, guided by the principles established for related diketopiperazine systems.

Interdisciplinary Research Synergies and Untapped Chemical Reactivities

The true potential of this compound lies in the synergies between different scientific disciplines and the exploration of its yet untapped chemical reactivities. The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.com Research into novel derivatives is a vibrant interdisciplinary field connecting synthetic chemistry with pharmacology and clinical medicine.

For example, N-methylpiperazine chalcones have been identified as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), relevant targets for neurodegenerative diseases. mdpi.com Other benzylpiperazine derivatives have been developed as potent ligands for the sigma-1 (σ1) receptor, with potential applications in treating pain. acs.org Novel hybrid molecules incorporating a 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine core have demonstrated potent anticancer activity. nih.gov These studies highlight a clear path for investigating this compound as a core structure for developing new multitarget therapeutic agents. bohrium.comnih.gov

The intersection of chemistry and materials science is another fertile ground for synergy, as demonstrated by the use of (R)-2-methylpiperazine in creating chiral perovskites with unique photoelectric properties. bohrium.com This opens avenues for developing new electronic and spintronic devices. Furthermore, the development of novel synthetic methods, such as using chiral piperazines as ligands in asymmetric catalysis or employing electrochemical techniques for their synthesis, points toward untapped chemical reactivities that could lead to more efficient and sustainable chemical processes. unimi.itresearchgate.net

Q & A

Q. What are the optimized synthetic routes for (R)-2-Benzyl-1-methylpiperazine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. Key steps include acyl chloride formation, bromination, esterification, and chiral resolution. Optimal conditions (e.g., solvent polarity, reaction time, and stoichiometry) significantly impact yield. For example, using N,N-dimethylformamide (DMF) under reflux with nitrogen atmosphere improves coupling efficiency during piperazine ring formation . Characterization via IR, HNMR, and GC-MS confirms intermediate purity (>95%), while HPLC with chiral columns resolves enantiomers .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Absolute stereochemistry is determined using X-ray crystallography with anomalous dispersion methods (Parsons' Q and Hooft parameters). For light-element structures (C, H, N), minimizing systematic errors in Bijvoet pair data collection ensures reliable configuration assignment. Comparative analysis of dibromide salts further validates the (R)-configuration .

Q. What analytical techniques are critical for purity assessment of this compound?

Purity is assessed via:

  • HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based columns) separate enantiomers.
  • GC-MS : Detects volatile impurities (<0.5% by area normalization).
  • Melting Point Analysis : Sharp melting ranges (e.g., 120–122°C) indicate high crystallinity.
  • NMR : Integration ratios in 1H^1H- and 13C^{13}C-NMR spectra confirm structural integrity .

Advanced Research Questions

Q. How can contradictory data in chiral resolution or pharmacological activity be resolved?

Discrepancies often arise from:

  • Impurity Profiles : Trace enantiomers (<1%) in HPLC may skew bioactivity results. Use preparative HPLC to isolate >99.9% pure (R)-enantiomer .
  • Receptor Binding Assays : Validate ligand-receptor interactions via competitive binding studies (e.g., radiolabeled ligands) to distinguish stereospecific effects .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

The methyl and benzyl groups influence steric and electronic effects. For example:

  • Steric Hindrance : The benzyl group at C2 restricts nucleophilic attack at the piperazine nitrogen.
  • Electronic Effects : Electron-donating methyl groups enhance nucleophilicity at N1, favoring alkylation or acylation reactions. Kinetic studies under varied pH and solvent polarities (e.g., DMF vs. THF) reveal rate constants (k) for SN2 pathways .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

Structural modifications include:

  • Prodrug Design : Introduce ester or carbamate groups to enhance bioavailability. Hydrolysis in vivo regenerates the active form.
  • CYP450 Inhibition Screening : Assess metabolic stability using liver microsomes. Derivatives with low CYP2D6 inhibition (IC50_{50} >10 μM) show prolonged half-lives .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Piperazine Ring Formation

ParameterOptimal ValueImpact on Yield
SolventDMF85% yield
Temperature80°C (reflux)<5% side products
Reaction Time12–16 hoursMax. conversion
Stoichiometry (R1:R2)1:1.5Minimal excess
Data derived from multi-gram syntheses

Q. Table 2: Pharmacokinetic Parameters of this compound Derivatives

DerivativeLogPTPSA (Ų)CYP2D6 IC50_{50} (μM)
Parent Compound2.128.38.2
Methyl Ester Prodrug1.835.7>20
TPSA = Topological polar surface area; data from in vitro assays

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